molecular formula C12H23NO3 B1348454 N-Octyl-succinamic acid CAS No. 3151-42-6

N-Octyl-succinamic acid

Cat. No. B1348454
CAS RN: 3151-42-6
M. Wt: 229.32 g/mol
InChI Key: IAKYFTBRFFARTK-UHFFFAOYSA-N
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Description

N-Octyl-succinamic acid is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. N-Octyl-succinamic acid has been widely used in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

Pharmaceutical Applications

N-Octyl-succinamic acid has potential applications in the pharmaceutical industry due to its structural properties. It can be used as a precursor for the synthesis of various drug molecules. Its amphiphilic nature allows it to enhance the solubility of poorly soluble drugs when used as an excipient . Additionally, it may serve as a building block for creating drug delivery systems that can improve the bioavailability of medications .

Food Industry

In the food industry, derivatives of succinic acid, like N-Octyl-succinamic acid, can act as acidity regulators and flavoring agents. They are used to modify food starches, increasing their compatibility with hydrophobic substances, which is essential for creating stable food emulsions . This compound could also be involved in the production of natural and low-cost antioxidants for food preservation .

Resin Manufacturing

N-Octyl-succinamic acid can be utilized in the resin manufacturing industry. It can be incorporated into the structure of biobased polyester resins to increase their biobased content, contributing to the development of sustainable materials . These resins are used in various applications, including coatings, adhesives, and composite materials.

Pesticide Production

The compound’s role in pesticide production is not directly documented; however, its parent compound, succinic acid, is involved in the synthesis of biopesticides. N-Octyl-succinamic acid could potentially be used to develop less toxic biopesticides with increased stability and enhanced activity on target pests .

Dye Industry

In the dye industry, N-Octyl-succinamic acid could be explored for its potential as an intermediate in the synthesis of dyes. Its chemical structure may allow it to bind with colorants, aiding in the production of stable dyes for textiles and other materials .

Environmental Applications

N-Octyl-succinamic acid may find applications in environmental sustainability. Its biodegradability and potential to be synthesized from renewable resources make it an attractive compound for developing environmentally friendly products . It could be used in the bioremediation processes to degrade harmful environmental pollutants .

Mechanism of Action

Target of Action

N-Octyl-succinamic acid is a synthetic molecule that belongs to the group of succinamic acids . It is a modified succinamic acid that has an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group attached to the amino group . The Fmoc group protects the amino group during synthesis, and it can be removed under mild conditions to expose the amino group for further functionalization . This property makes N-Octyl-succinamic acid a valuable building block for the synthesis of other molecules, such as peptides and proteins .

Mode of Action

It is known that the compound is used as a building block in solid phase peptide synthesis (spps) . In this context, the compound’s interaction with its targets would involve the formation of peptide bonds with other amino acids or peptides during the synthesis process .

Result of Action

The primary result of N-Octyl-succinamic acid’s action is the formation of peptide bonds during the synthesis of peptides and proteins . This contributes to the creation of new peptides and proteins, which can have a wide range of biological functions depending on their specific amino acid sequences.

Action Environment

The action of N-Octyl-succinamic acid is influenced by various environmental factors. For instance, the efficiency of peptide bond formation during SPPS can be affected by factors such as temperature, pH, and the concentration of the reactants . Additionally, the stability of the compound can be influenced by storage conditions. For example, it has been reported that the compound can be stored at 4°C for two years without significant decomposition .

properties

IUPAC Name

4-(octylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKYFTBRFFARTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366269
Record name N-Octyl-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3151-42-6
Record name N-Octyl-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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